Silane, 1,4-naphthalenediylbis(trimethyl-
Overview
Description
Silane, 1,4-naphthalenediylbis(trimethyl-) is an organosilicon compound with the molecular formula C₁₆H₂₄Si₂ and a molecular weight of 272.53 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with two trimethylsilyl groups at the 1 and 4 positions. It is commonly used in various chemical applications due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,4-naphthalenediylbis(trimethyl-) typically involves the reaction of 1,4-dibromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of Silane, 1,4-naphthalenediylbis(trimethyl-) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
Silane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrosilanes like triethylsilane or diphenylsilane can be employed.
Substitution: Halogenating agents like bromine or iodine can facilitate the substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Silane, 1,4-naphthalenediylbis(trimethyl-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, 1,4-naphthalenediylbis(trimethyl-) involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trimethylsilyl groups enhance the compound’s stability and reactivity by providing steric protection and electronic effects. The naphthalene ring serves as a rigid backbone, facilitating specific interactions with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 1,4-bis(trimethylsilyl)
- Diphenylsilane
- Triphenylsilane
Uniqueness
Silane, 1,4-naphthalenediylbis(trimethyl-) is unique due to its dual trimethylsilyl substitution on the naphthalene ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature enhances its reactivity and stability, making it a valuable compound in various chemical applications .
Properties
IUPAC Name |
trimethyl-(4-trimethylsilylnaphthalen-1-yl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHFMUUKMOXSTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145040 | |
Record name | Silane, 1,4-naphthalenediylbis(trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-47-1 | |
Record name | Silane, 1,4-naphthalenediylbis(trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, 1,4-naphthalenediylbis(trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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